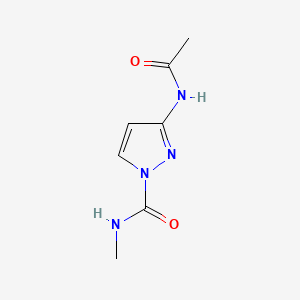
Desmethylene Oxobexarotene-13C4 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene Oxobexarotene-13C4 Methyl Ester involves the incorporation of carbon-13 isotopes into the molecular structure. The reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with temperature control to ensure the stability of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and stability of the isotope-labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
Desmethylene Oxobexarotene-13C4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Applications De Recherche Scientifique
Desmethylene Oxobexarotene-13C4 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard for chemical identification and quantification in analytical chemistry.
Biology: Employed in metabolic studies to trace biochemical pathways using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and disease detection.
Industry: Applied in environmental studies to detect pollutants and in quality control processes.
Mécanisme D'action
The mechanism of action of Desmethylene Oxobexarotene-13C4 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound acts by binding to retinoid receptors, modulating gene expression, and influencing cellular processes such as differentiation and apoptosis . The stable isotope labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmethylene Oxobexarotene: The non-labeled version of the compound.
Bexarotene: A related retinoid receptor agonist used in cancer treatment.
Tretinoin: Another retinoid used in dermatology.
Uniqueness
Desmethylene Oxobexarotene-13C4 Methyl Ester is unique due to its stable isotope labeling, which provides enhanced analytical capabilities in research applications. This labeling allows for more accurate tracing and quantification in metabolic studies compared to non-labeled compounds.
Propriétés
IUPAC Name |
methyl 4-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalene-2-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVLPJYIGJZAKF-LBHFFFFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)


buta-1,3-diene](/img/structure/B587655.png)
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]benzamide-d3](/img/structure/B587657.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)


